molecular formula C15H12F3NO3 B12877416 3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid

3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid

Cat. No.: B12877416
M. Wt: 311.25 g/mol
InChI Key: LRCINVVQNGLOSJ-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid is a high-purity chemical reagent intended for research and development purposes in a controlled laboratory environment. This compound features a molecular structure incorporating an oxazole core, a styryl group with a trifluoromethyl substituent, and a terminal propanoic acid chain. The presence of the trifluoromethyl group, a common motif in medicinal chemistry, is known to influence a molecule's electronic properties, metabolic stability, and lipophilicity . Molecules with similar structural components are often investigated in various scientific fields, including but not limited to: the discovery and development of new therapeutic agents; the study of cellular signaling pathways; and as potential inhibitors for specific enzymes. The propanoic acid functional group may provide a site for further chemical modification or salt formation. Researchers are encouraged to conduct thorough literature reviews to identify potential applications and mechanisms of action specific to their field of study. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C15H12F3NO3

Molecular Weight

311.25 g/mol

IUPAC Name

3-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]propanoic acid

InChI

InChI=1S/C15H12F3NO3/c16-15(17,18)11-4-1-10(2-5-11)3-7-13-19-12(9-22-13)6-8-14(20)21/h1-5,7,9H,6,8H2,(H,20,21)/b7-3+

InChI Key

LRCINVVQNGLOSJ-XVNBXDOJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC(=CO2)CCC(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=CO2)CCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Styryl Group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the styryl group.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors like amino alcohols and carboxylic acids.

    Final Coupling: The final step involves coupling the styryl and oxazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

Scientific Research Applications

3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The styryl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, the compound is compared to analogous derivatives of propanoic acid and oxazole/styryl-containing molecules.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Primary Application/Activity
3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid Oxazole + styryl -CF₃, propanoic acid Potential agrochemical/pharmaceutical*
2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (Fluazifop) Pyridine + phenoxypropanoic acid -CF₃, phenoxypropanoic acid Herbicide (ACCase inhibitor)
4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid Benzoic acid + phenylpropanoylthiol -SH, phenyl Enzyme inhibition (e.g., ACE)
N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester Butanoic acid ester + biphenyl Biphenyl, ethyl ester Pharmaceutical candidate (patented)

Key Findings

This contrasts with fluazifop, where the -CF₃ on pyridine contributes to herbicidal activity by disrupting lipid biosynthesis in plants .

Oxazole vs. Pyridine/Phenoxy: The oxazole ring in the target compound may offer greater metabolic stability than pyridine (as in fluazifop) due to reduced susceptibility to oxidative degradation . However, phenoxypropanoic acids like fluazifop exhibit stronger herbicidal activity due to optimized binding to acetyl-CoA carboxylase (ACCase) .

Propanoic Acid Functionality: The free carboxylic acid in the target compound contrasts with ethyl ester derivatives (e.g., compounds in EP00342850), which require metabolic activation. This suggests the target compound may act directly on biological targets without hydrolysis .

Biological Activity

3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The incorporation of a trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a candidate for further investigation.

Chemical Structure

The compound features a unique structure that includes:

  • A trifluoromethyl group, which is known to increase lipophilicity and metabolic stability.
  • An oxazole ring , which contributes to its biological activity by potentially interacting with various biological targets.
  • A propanoic acid moiety that may influence its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For example, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines, including:

  • A549 (lung cancer)
  • HCT116 (colon cancer)
  • PC3 (prostate cancer)

The compound's IC50 values were compared with Doxorubicin, a standard chemotherapeutic agent. Notably, compounds derived from similar frameworks demonstrated lower IC50 values against these cell lines, indicating superior efficacy in inhibiting cancer cell proliferation .

CompoundCell LineIC50 (µM)Reference Drug IC50 (Doxorubicin)
This compoundPACA222.452.1
This compoundHCT11617.852.1
This compoundHePG212.452.1

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well. Compounds with a trifluoromethyl group have been shown to exhibit significant antibacterial effects against various pathogens, including:

  • Bacillus mycoides
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentrations (MICs) of related compounds were reported as low as 4.88 µg/mL against these microorganisms .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring may play a crucial role in interacting with key enzymes or receptors involved in cancer progression and microbial resistance.

Gene Expression Modulation

Research has shown that treatment with compounds similar to this compound can lead to the down-regulation of critical genes associated with tumor growth and survival, such as:

  • PALB2
  • BRCA1
  • BRCA2
    These findings suggest that the compound may not only inhibit cell proliferation but also affect pathways involved in DNA repair and apoptosis .

Case Studies

  • Study on Anticancer Activity : A study involving the testing of various derivatives on HCT116 cells revealed that compounds with trifluoromethyl substitutions had enhanced cytotoxic effects compared to their non-fluorinated counterparts.
  • Antimicrobial Efficacy : In vitro tests demonstrated that certain derivatives exhibited potent activity against E. coli, suggesting potential applications in treating bacterial infections.

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